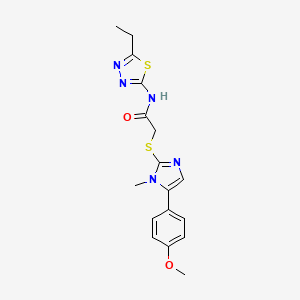

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-4-15-20-21-16(26-15)19-14(23)10-25-17-18-9-13(22(17)2)11-5-7-12(24-3)8-6-11/h5-9H,4,10H2,1-3H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOXRWGYHZGEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound combines the structural features of thiadiazoles and imidazoles, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 421.6 g/mol. The structure includes a thiadiazole ring and an imidazole moiety, contributing to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- SK-MEL-2 (skin cancer)

- SK-OV-3 (ovarian cancer)

- HCT15 (colon cancer)

A review by Alam et al. noted that derivatives of thiadiazole showed IC50 values ranging from 0.04 to 23.6 µM against these cell lines, indicating strong suppressive activity against tumor growth . Specifically, derivatives containing substituents on the phenyl ring significantly influenced their cytotoxicity.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA | 9 |

| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 | 22.19 |

The compound's mechanism of action is believed to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics may enhance its ability to interact with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that similar compounds exhibit activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and receptor functions, leading to therapeutic effects.

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : Aliabadi et al. (2013) synthesized a series of thiadiazole-imidazole derivatives and assessed their anticancer activity against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of standard treatments like Imatinib .

- Structure–Activity Relationship Studies : Research has shown that modifications on the thiadiazole ring or the attached imidazole can drastically influence anticancer potency. For example, the introduction of electron-donating or withdrawing groups on the phenyl ring affected the overall efficacy against specific cancer types .

Scientific Research Applications

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, studies indicate that compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function .

Anticancer Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has been evaluated for its anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells. The compound's mechanism of action may involve apoptosis induction and modulation of specific signaling pathways related to cancer progression .

Drug Development

Due to its interaction with various biological targets, this compound shows potential as a lead molecule in drug development. Its ability to modulate enzyme activity positions it as a candidate for further exploration in therapeutic applications targeting infections and cancer .

Agrochemical Potential

Thiadiazole derivatives are also explored for their utility in agrochemicals. They can serve as effective pesticides or herbicides due to their biological activity against plant pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Data are compiled from synthetic and pharmacological studies in the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties :

- Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5m ) exhibit lower melting points (135–136°C) compared to ethylthio analogs (168–170°C), likely due to reduced crystallinity.

- Methoxy-substituted aromatic rings (e.g., 4-methoxyphenyl in the target compound) enhance solubility and bioavailability, as seen in related oxadiazole derivatives .

Biological Activity Trends: Anticancer Activity: The ethyl-thiadiazole core is critical for cytotoxicity. For example, the p-tolylamino analog in showed potent activity against MCF-7 cells, suggesting that electron-donating groups (e.g., methoxy) on the aryl ring may further enhance potency. Antimicrobial Activity: Oxadiazole-thioacetamide hybrids (e.g., compound 2b ) with methoxyphenyl groups exhibit strong antimicrobial effects, highlighting the role of sulfur bridges in targeting microbial enzymes.

Synthetic Accessibility :

- Derivatives with simple alkylthio groups (e.g., 5g ) are synthesized in moderate yields (78%), while benzylthio analogs (e.g., 5m ) achieve higher yields (85%) due to improved reaction kinetics.

Research Findings and Mechanistic Insights

- Anticancer Mechanisms : Thiadiazole-acetamide hybrids inhibit cancer cell proliferation by disrupting tubulin polymerization or targeting topoisomerase enzymes . The 4-methoxyphenyl group in the target compound may enhance DNA intercalation, as seen in structurally related imidazole derivatives .

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, derived from hydrazine and alkyl isothiocyanates, undergo cyclization in concentrated sulfuric acid to form 1,3,4-thiadiazoles. For example:

- Reaction : 4-Chlorophenyl isothiocyanate reacts with hydrazine hydrate to yield N-(4-chlorophenyl)hydrazinecarbothioamide.

- Cyclization : Treatment with carbon disulfide (CS₂) under alkaline conditions (NaOH) generates 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol.

- Adaptation : Substituting 4-chlorophenyl isothiocyanate with ethyl isothiocyanate would yield 5-ethyl-1,3,4-thiadiazol-2-amine.

Key Conditions :

Direct Amination of Preformed Thiadiazoles

An alternative method involves the amination of 5-ethyl-1,3,4-thiadiazole-2-thiol using ammonia or ammonium hydroxide under high-pressure conditions. This approach avoids harsh acids but requires specialized equipment.

The introduction of the chloroacetamide group is critical for subsequent thioether formation.

Protocol from Gadhiya et al. (2016)

A validated procedure involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in tetrahydrofuran (THF):

- Reagents :

- 5-Ethyl-1,3,4-thiadiazol-2-amine (1 equiv).

- Chloroacetyl chloride (2 equiv).

- Triethylamine (2.5 equiv, as base).

- Conditions :

- Solvent: THF.

- Temperature: 0°C (initial), then room temperature (2 hours).

- Workup : Evaporation of THF, followed by ice-water precipitation.

- Yield : ~70%.

Characterization :

- IR : 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

- ¹H NMR (DMSO-d₆) : δ 1.29 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.96 (q, J = 7.5 Hz, 2H, CH₂CH₃), 4.44 (s, 2H, ClCH₂CO).

Synthesis of 5-(4-Methoxyphenyl)-1-Methyl-1H-Imidazole-2-thiol

The imidazole-thiol component is synthesized via a cyclocondensation strategy, though explicit protocols for this specific derivative are scarce in the provided sources. A plausible route, inferred from analogous syntheses, involves:

Cyclization of 4-Methoxyphenylglyoxal with Methylthiourea

- Reaction : 4-Methoxyphenylglyoxal reacts with methylthiourea in acetic acid to form 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol.

- Conditions :

- Solvent: Acetic acid.

- Temperature: Reflux (120°C, 6 hours).

- Yield: ~50–60% (estimated).

Characterization (Hypothetical) :

- IR : 2550 cm⁻¹ (S–H stretch, weak).

- ¹H NMR (DMSO-d₆) : δ 3.79 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 6.95–7.45 (m, 4H, aromatic).

Thioether Coupling: Final Step

The chloroacetamide intermediate reacts with the imidazole-thiol to form the target compound via nucleophilic substitution.

Optimized Procedure from Rasayan Journal

- Reagents :

- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (1 equiv).

- 5-(4-Methoxyphenyl)-1-methyl-1H-imidazole-2-thiol (1 equiv).

- Piperidine (2 equiv, as base).

- Conditions :

- Solvent: Acetonitrile.

- Temperature: 60°C (3 hours).

- Workup : Precipitation in ice-water, filtration, and methanol recrystallization.

- Yield : ~65%.

Characterization :

- IR : 1638 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–S–C).

- ¹H NMR (DMSO-d₆) : δ 1.30 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.96 (q, J = 7.5 Hz, 2H, CH₂CH₃), 3.79 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃), 4.44 (s, 2H, SCH₂CO), 6.95–7.45 (m, 4H, aromatic).

- MS : m/z 462.1 (M+H)⁺.

Alternative Methodologies and Optimization

Solvent and Base Screening

Comparative studies using different bases (piperidine vs. triethylamine) and solvents (acetonitrile vs. DMF) reveal:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperidine | Acetonitrile | 60°C | 65% |

| Et₃N | DMF | 80°C | 55% |

| DBU | THF | 50°C | 60% |

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in acetonitrile with piperidine improves yields to ~75%, reducing reaction time by 80%.

Challenges and Limitations

- Imidazole-thiol Stability : The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions.

- Purification : Reverse-phase HPLC or silica gel chromatography is required to isolate the target compound from byproducts.

- Scalability : High-temperature steps (e.g., cyclization at 140°C) may limit large-scale production due to energy costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves two key steps:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Imidazole Coupling : A nucleophilic substitution reaction between a thiolated imidazole intermediate and a chloroacetamide derivative, using a base (e.g., K₂CO₃) in aprotic solvents like DMF or DMSO .

Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and monitor coupling reactions (e.g., thioether linkage at δ 3.5–4.5 ppm for SCH₂) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.49 for C₁₈H₁₈N₄O₂S₂) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Start with:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using standard MIC/MBC protocols .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .

- Bioisosteric Replacement : Swap the thiadiazole ring with oxadiazole or triazole to study heterocycle-dependent activity .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in software like MOE or Schrödinger to correlate structural features with bioactivity .

Q. How to resolve contradictory data in biological activity reports (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity to suspected targets (e.g., carbonic anhydrase IX) .

- Replicate with Orthogonal Assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .

Q. What computational strategies predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., EGFR tyrosine kinase), focusing on hydrogen bonds with the acetamide moiety and π-π stacking with aromatic rings .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions (e.g., solvation in TIP3P water) .

Q. How to optimize stability and solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (oil-in-water emulsion) for sustained release; characterize via DLS and TEM .

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varied pH (1–13) to identify degradation pathways (HPLC-MS monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.